1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is a stable isotope-labeled version of Ribavirin, an antiviral guanosine nucleoside analog. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ribavirin. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide involves the incorporation of carbon-13 isotopes into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to enzyme-catalyzed transglycosylation reactions to produce the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of biocatalysts, such as purine nucleoside phosphorylase isolated from E. coli, is common in these large-scale productions .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the Ribavirin molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various metabolites and modified nucleoside analogs, which are useful for studying the drug’s pharmacokinetics and metabolic pathways .
Scientific Research Applications
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleoside analogs.
Biology: Helps in understanding the metabolic pathways and interactions of Ribavirin in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Ribavirin in the body.
Industry: Employed in the development and testing of antiviral drugs .
Mechanism of Action
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide, like Ribavirin, exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral RNA Synthesis: this compound is metabolized into nucleoside analogs that block viral RNA synthesis.
Inhibition of Inosine Monophosphate Dehydrogenase: This leads to the depletion of GTP pools, inhibiting viral replication.
Immunomodulatory Effects: Promotes T-cell mediated immunity by inducing antiviral cytokines
Comparison with Similar Compounds
Remdesivir: Another nucleoside analog used in antiviral treatments.
Favipiravir: A nucleoside analog with broad-spectrum antiviral activity.
Molnupiravir: A nucleoside analog used in the treatment of COVID-19.
Uniqueness: 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it invaluable for detailed pharmacokinetic and metabolic studies, setting it apart from other nucleoside analogs .
Properties
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-GOZXRHHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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